molecular formula C22H23FN2O4 B5039908 2-(3-fluorophenyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole

2-(3-fluorophenyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole

Cat. No.: B5039908
M. Wt: 398.4 g/mol
InChI Key: YNTGMCBXCHIAST-UHFFFAOYSA-N
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Description

The compound is a benzoxazole derivative with various functional groups attached to it. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzoxazole ring and the attachment of the various functional groups. This could involve reactions such as nucleophilic substitution, condensation, and others .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorine atom on the phenyl ring could potentially undergo substitution reactions .

Future Directions

The future directions for research into this compound would likely depend on its intended use or biological activity. It could potentially be explored for medicinal applications, given the known biological activity of benzoxazole derivatives .

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-[4-(2-methoxyethoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c1-27-11-12-28-18-7-9-25(10-8-18)22(26)16-5-6-20-19(14-16)24-21(29-20)15-3-2-4-17(23)13-15/h2-6,13-14,18H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTGMCBXCHIAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1CCN(CC1)C(=O)C2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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